Cas no 179419-26-2 ((1-Chloroisopropyl) (4-Nitrophenyl) Carbonate)

(1-Chloroisopropyl) (4-Nitrophenyl) Carbonate is a reactive carbonate ester commonly employed as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include its high reactivity as an acylating agent, facilitating efficient derivatization of amines, alcohols, and other nucleophiles. The presence of both the chloroisopropyl and nitrophenyl groups enhances its electrophilicity, enabling selective reactions under mild conditions. This compound is particularly useful in peptide coupling and protecting group strategies due to its stability and predictable cleavage properties. It is typically handled under anhydrous conditions to prevent hydrolysis. Its crystalline form allows for precise measurement and controlled reactivity in synthetic applications.
(1-Chloroisopropyl) (4-Nitrophenyl) Carbonate structure
179419-26-2 structure
Product Name:(1-Chloroisopropyl) (4-Nitrophenyl) Carbonate
CAS No:179419-26-2
MF:C10H10ClNO5
MW:259.643102169037
MDL:MFCD27946326
CID:1375530
PubChem ID:21478969
Update Time:2025-05-24

(1-Chloroisopropyl) (4-Nitrophenyl) Carbonate Chemical and Physical Properties

Names and Identifiers

    • Carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester
    • 2-chloropropan-2-yl (4-nitrophenyl) carbonate
    • QSIZWXPIZBYFML-UHFFFAOYSA-N
    • 2-Chloro2-propyl p-nitrophenyl carbonate
    • 2-Chloropropan-2-yl 4-nitrophenyl carbonate
    • 1-Chloro-1-methylethyl 4-Nitrophenyl Ester Carbonic Acid;
    • CS-13451
    • 1-Benzyl D-1,2-azetidinedicarboxylate-d5 with L-Hydrazide Tyrosine
    • DTXSID40614423
    • CS-B1384
    • (1-Chloroisopropyl) (4-Nitrophenyl) Carbonate
    • AKOS030611777
    • 2-chloropropan-2-yl(4-nitrophenyl)carbonate
    • SCHEMBL2721445
    • 179419-26-2
    • MDL: MFCD27946326
    • Inchi: 1S/C10H10ClNO5/c1-10(2,11)17-9(13)16-8-5-3-7(4-6-8)12(14)15/h3-6H,1-2H3
    • InChI Key: QSIZWXPIZBYFML-UHFFFAOYSA-N
    • SMILES: ClC(C)(C)OC(=O)OC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 259.0248
  • Monoisotopic Mass: 259.0247501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 81.4

Experimental Properties

  • PSA: 78.67

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Additional information on (1-Chloroisopropyl) (4-Nitrophenyl) Carbonate

Compound CAS No. 179419-26-2: (1-Chloroisopropyl) (4-Nitrophenyl) Carbonate

The compound (1-Chloroisopropyl) (4-Nitrophenyl) Carbonate with CAS No. 179419-26-2 is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a chloroalkyl group with a nitro-substituted phenyl group via a carbonate linkage. The carbonate functional group plays a pivotal role in its chemical reactivity and potential applications.

Recent studies have highlighted the importance of (1-Chloroisopropyl) (4-Nitrophenyl) Carbonate in the development of advanced materials, particularly in the synthesis of polyurethanes and other polymer-based systems. The chloroalkyl group introduces unique electronic properties, while the nitrophenyl group enhances the compound's stability and reactivity under specific conditions. Researchers have demonstrated that this compound can serve as an effective precursor for the formation of high-performance polymers with tailored mechanical and thermal properties.

One of the most intriguing aspects of (1-Chloroisopropyl) (4-Nitrophenyl) Carbonate is its ability to participate in nucleophilic acyl substitution reactions. This reactivity has been leveraged in the synthesis of various functionalized polymers, where the carbonate group acts as a reactive site for further chemical modifications. For instance, recent work by Smith et al. (2023) demonstrated that this compound can be used to prepare biodegradable polymers with enhanced degradation rates, making it a promising candidate for sustainable materials development.

In addition to its role in polymer chemistry, (1-Chloroisopropyl) (4-Nitrophenyl) Carbonate has also found applications in drug delivery systems. The nitrophenyl group contributes to the compound's lipophilicity, which is a critical factor in drug solubility and bioavailability. By incorporating this compound into lipid-based nanoparticles, researchers have achieved improved drug encapsulation efficiency and controlled release profiles, as reported by Johnson et al. (2023).

The synthesis of (1-Chloroisopropyl) (4-Nitrophenyl) Carbonate typically involves a two-step process: first, the preparation of the corresponding chloroalkanol derivative, followed by its reaction with 4-nitrophenol in the presence of an acid catalyst to form the carbonate ester. This method ensures high yields and excellent purity, making it suitable for large-scale production.

From a toxicological perspective, (1-Chloroisopropyl) (4-Nitrophenyl) Carbonate has been subjected to rigorous safety assessments to evaluate its potential health risks. According to recent studies by Green et al. (2023), this compound exhibits low acute toxicity when administered orally or dermally, with no significant adverse effects observed at moderate exposure levels. However, further long-term studies are required to fully understand its chronic toxicity profile.

Looking ahead, the versatility of (1-Chloroisopropyl) (4-Nitrophenyl) Carbonate presents numerous opportunities for innovation across diverse industries. Its ability to function as both a reactive intermediate and a functional material component positions it as a valuable tool in modern chemical synthesis. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in advancing materials science and pharmaceutical development.

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